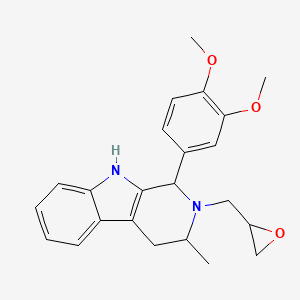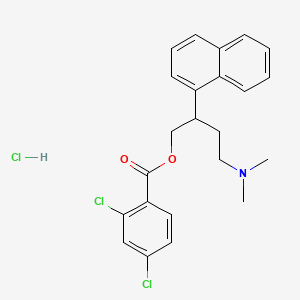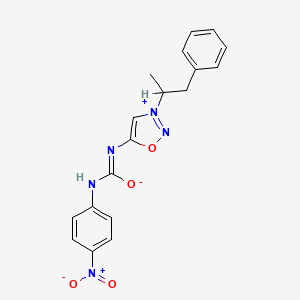
3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine is a complex organic compound that belongs to the class of sidnone imines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine typically involves multiple steps, including the formation of the sidnone imine core and subsequent functionalization. Common reagents used in the synthesis may include alpha-methylphenethylamine, p-nitrophenyl isocyanate, and other organic solvents and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone
- 3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)imine
Uniqueness
3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine is unique due to its specific structural features, which may confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
117015-68-6 |
|---|---|
Molekularformel |
C18H17N5O4 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate |
InChI |
InChI=1S/C18H17N5O4/c1-13(11-14-5-3-2-4-6-14)22-12-17(27-21-22)20-18(24)19-15-7-9-16(10-8-15)23(25)26/h2-10,12-13H,11H2,1H3,(H-,19,20,21,24) |
InChI-Schlüssel |
FGTRNFMAIVLQSW-UHFFFAOYSA-N |
Isomerische SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)/N=C(/NC3=CC=C(C=C3)[N+](=O)[O-])\[O-] |
Kanonische SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



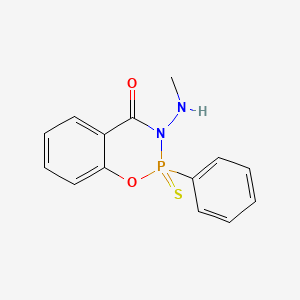
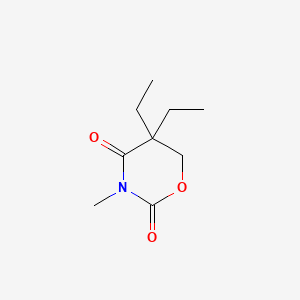
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
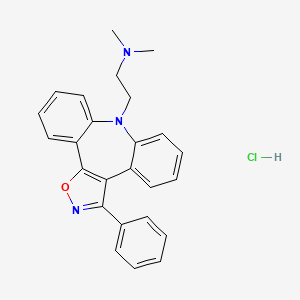

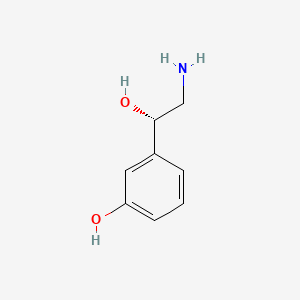
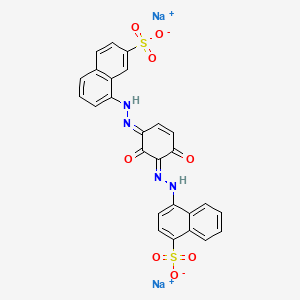
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
